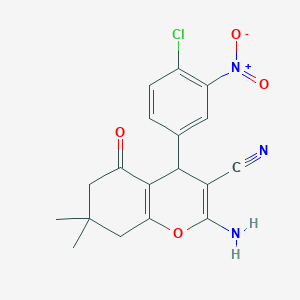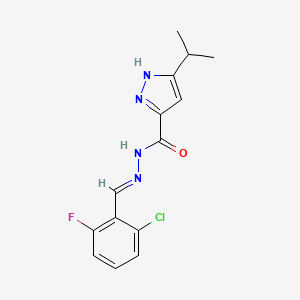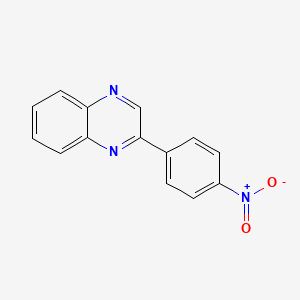![molecular formula C25H19Cl3N2O B11671624 9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Chlorphenyl)-6-(3,4-dichlorphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-on ist eine komplexe organische Verbindung, die zur Klasse der Benzodiazepine gehört. Benzodiazepine sind für ihre breite Palette an Anwendungen bekannt, insbesondere im Bereich der Medizin als Anxiolytika, Sedativa und Muskelrelaxantien. Diese spezielle Verbindung hat aufgrund ihrer einzigartigen Struktur in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-(4-Chlorphenyl)-6-(3,4-dichlorphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt oft mit der Herstellung der Kern-Benzodiazepin-Struktur, gefolgt von der Einführung der Chlorphenylgruppen durch Substitutionsreaktionen. Häufige Reagenzien, die verwendet werden, sind chlorierte aromatische Verbindungen und verschiedene Katalysatoren, um die Reaktionen zu erleichtern.
Industrielle Produktionsmethoden
In einer industriellen Umgebung würde die Produktion dieser Verbindung wahrscheinlich großtechnische organische Synthesetechniken umfassen. Dazu gehört die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Der Prozess würde auch Reinigungsschritte wie Umkristallisation und Chromatographie beinhalten, um die gewünschten Reinheitsgrade zu erreichen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The initial steps often include the formation of the dibenzo-diazepinone core through cyclization reactions. Chlorinated phenyl groups are then introduced via substitution reactions using appropriate chlorinated benzene derivatives. The reaction conditions generally require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Benzodiazepinkern, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Chlorphenylgruppen zu modifizieren und sie möglicherweise in weniger reaktive Formen umzuwandeln.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der ursprünglichen Verbindung, die jeweils möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung wegen ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung, um das Verhalten von Benzodiazepinen unter verschiedenen chemischen Bedingungen zu verstehen.
Biologie
Biologisch ist die Verbindung aufgrund ihrer möglichen Interaktionen mit verschiedenen biologischen Zielen von Interesse. Studien konzentrieren sich oft auf ihre Bindungsaffinität zu Rezeptoren im Zentralnervensystem.
Medizin
In der Medizin richtet sich die Forschung auf die potenzielle Verwendung als Therapeutikum. Ihre Struktur deutet darauf hin, dass sie Anwendungen haben könnte, die denen anderer Benzodiazepine ähnlich sind, wie z. B. die Behandlung von Angstzuständen und Schlaflosigkeit.
Industrie
Industriell könnte die Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese komplexerer Moleküle verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 9-(4-Chlorphenyl)-6-(3,4-dichlorphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-on beinhaltet seine Wechselwirkung mit den Gamma-Aminobuttersäure (GABA)-Rezeptoren im Gehirn. Durch die Bindung an diese Rezeptoren verstärkt es die inhibitorischen Wirkungen von GABA, was zu einer beruhigenden Wirkung auf das Nervensystem führt. Dieser Mechanismus ähnelt dem anderer Benzodiazepine, die für ihre sedativen und anxiolytischen Eigenschaften bekannt sind.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diazepam: Ein weiteres Benzodiazepin mit ähnlichen anxiolytischen Eigenschaften.
Lorazepam: Bekannt für seine starke sedative Wirkung.
Clonazepam: Wird hauptsächlich wegen seiner antikonvulsiven Eigenschaften eingesetzt.
Einzigartigkeit
Was 9-(4-Chlorphenyl)-6-(3,4-dichlorphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-on auszeichnet, ist sein spezifisches Substitutionsschema am Benzodiazepinkern. Das Vorhandensein mehrerer Chlorphenylgruppen kann einzigartige pharmakokinetische und pharmakodynamische Eigenschaften verleihen, was es zu einer Verbindung macht, die für weitere Forschung interessant ist.
Eigenschaften
Molekularformel |
C25H19Cl3N2O |
|---|---|
Molekulargewicht |
469.8 g/mol |
IUPAC-Name |
9-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H19Cl3N2O/c26-17-8-5-14(6-9-17)16-12-22-24(23(31)13-16)25(15-7-10-18(27)19(28)11-15)30-21-4-2-1-3-20(21)29-22/h1-11,16,25,29-30H,12-13H2 |
InChI-Schlüssel |
BZQIHFFZGNWTKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11671541.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)
![(5Z)-3-benzyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671580.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)

![N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B11671590.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
![N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11671610.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)

